2-(2,6-Dimethoxyphenoxy)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

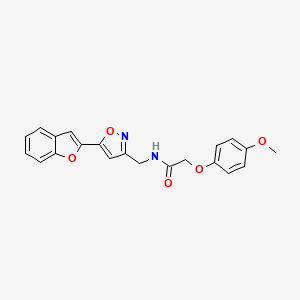

“2-(2,6-Dimethoxyphenoxy)acetonitrile” is a versatile chemical compound used in scientific research. It has a CAS Number of 21244-81-5 and a linear formula of C10H11NO3 .

Molecular Structure Analysis

The molecular structure of “2-(2,6-Dimethoxyphenoxy)acetonitrile” is represented by the SMILES string COC1=CC=CC (OC)=C1OCC#N and the InChI 1S/C10H11NO3/c1-12-8-4-3-5-9 (13-2)10 (8)14-7-6-11/h3-5H,7H2,1-2H3 .

Chemical Reactions Analysis

“2-(2,6-Dimethoxyphenoxy)acetonitrile” is a versatile chemical compound that is ideal for various applications such as drug synthesis, organic reactions, and material synthesis.

Physical And Chemical Properties Analysis

“2-(2,6-Dimethoxyphenoxy)acetonitrile” has a molecular weight of 193.2 . It is a liquid at room temperature .

Aplicaciones Científicas De Investigación

Enzymatic Modification

- Antioxidant Synthesis : 2,6-Dimethoxyphenol, related to 2-(2,6-Dimethoxyphenoxy)acetonitrile, was modified using laccase to produce compounds with higher antioxidant capacity. The main product, a symmetrical CC linked 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol, showed about 2 times the antioxidant capacity of the substrate. This demonstrates the potential application of enzymatically modified phenolic compounds as bioactive compounds (Adelakun et al., 2012).

Polymerization Studies

- Increased Polymerization Rate : The oxidative polymerizations of 2,6-dimethylphenol with copper-(1-methylimidazole) complexes in various solvents showed that acetonitrile significantly increased the catalyst activity. This finding is crucial for understanding the solvent effects in catalytic processes (Gamez et al., 2001).

Molecular Structures and Solution-Phase Behavior

- Pentacoordinate Stannate Complexes : Studies on the reaction of chloro- and (2,6-dimethylphenoxy)triorganostannanes with tris(dimethylamino)sulfonium (TAS) chloride or 2,6-dimethylphenoxide in acetonitrile formed pentacoordinate stannate complexes. These complexes were analyzed using various spectroscopic techniques and X-ray crystallography, revealing important details about the hypervalent nature of Sn(IV) species (Suzuki et al., 1990).

Electrochemical Studies

- Electrochemical Oxidation : Research on the electrochemical oxidation of various phenolic compounds in acetonitrile revealed insights into the reaction mechanisms and intermediate products. These studies are important for understanding the electrochemical behavior of phenolic compounds and their derivatives (Rodakiewicz-Nowak et al., 2000).

Safety and Hazards

The safety information for “2-(2,6-Dimethoxyphenoxy)acetonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-(2,6-dimethoxyphenoxy)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAOLZRIBDCHRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethoxyphenoxy)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2628278.png)

![11-Butyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2628279.png)

![N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B2628282.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2628284.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2628286.png)

![3-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2628291.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2628292.png)

![4-[(4-bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine](/img/structure/B2628293.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2628294.png)

![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2628295.png)

![N-butyl-2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2628299.png)